马来酸硫代哌酰胺

描述

Thioperamide maleate is a potent and selective antagonist of histamine H3 and H4 receptors. It is known for its ability to cross the blood-brain barrier, making it a valuable tool in neurological research. Thioperamide maleate has been extensively studied for its role in modulating histaminergic neurotransmission, which is crucial for various physiological processes, including wakefulness and memory consolidation .

科学研究应用

Thioperamide maleate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of histamine receptors and their antagonists.

Biology: Thioperamide maleate is employed in research on histaminergic neurotransmission and its effects on physiological processes.

Medicine: It has potential therapeutic applications in treating conditions related to histamine dysregulation, such as allergies and sleep disorders.

Industry: Thioperamide maleate is used in the development of new pharmaceuticals targeting histamine receptors .

作用机制

Target of Action

Thioperamide maleate is a potent and selective antagonist of the histamine H3 receptor (HRH3) and HRH4 . These receptors play a crucial role in the modulation of histamine release and neurotransmitter activity in the brain .

Mode of Action

Thioperamide maleate interacts with its targets by blocking the histamine autoreceptors, which negatively regulate the release of histamine . This action enhances the activity of histaminergic neurons, leading to a greater release of histamine . Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Biochemical Pathways

Thioperamide maleate affects the histaminergic system in the brain. By antagonizing the H3 receptors, it modulates neurotransmitter release, including histamine, dopamine, and serotonin . Additionally, thioperamide maleate has been reported to increase the levels of lysobisphosphatidic acid, a phospholipid involved in the regulation of endosomal cholesterol mobilization .

Pharmacokinetics

Thioperamide maleate is known to cross the blood-brain barrier, which is crucial for its action on the central nervous system . .

Result of Action

The molecular and cellular effects of thioperamide maleate’s action include enhanced activity of histaminergic neurons and increased release of histamine . This leads to improved wakefulness and memory consolidation . Additionally, it has been suggested that thioperamide maleate may have neuroprotective effects, potentially due to its ability to increase the synthesis of kynurenic acid .

Action Environment

The efficacy and stability of thioperamide maleate can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier allows it to exert its effects in the central nervous system . .

生化分析

Biochemical Properties

Thioperamide Maleate interacts with histamine autoreceptors, which negatively regulate the release of histamine . By blocking these autoreceptors, Thioperamide Maleate enhances the activity of histaminergic neurons, leading to a greater release of histamine .

Cellular Effects

Thioperamide Maleate has been shown to influence cell function by affecting cell signaling pathways and gene expression . Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Molecular Mechanism

At the molecular level, Thioperamide Maleate exerts its effects through binding interactions with biomolecules, specifically histamine autoreceptors . It acts as an antagonist, blocking these receptors and thereby enhancing the release of histamine .

Temporal Effects in Laboratory Settings

In laboratory settings, Thioperamide Maleate has been observed to rescue the normal rest/activity cycle in 6-OHDA-lesion mice . This suggests that the compound’s effects may change over time, potentially due to factors such as stability and degradation .

Dosage Effects in Animal Models

The effects of Thioperamide Maleate have been studied in animal models, with results indicating that the compound’s effects can vary with different dosages . For instance, each Thioperamide dose enhanced the effects of two lower doses of MK-801 but reduced the effect of a higher MK-801 dose .

Transport and Distribution

Thioperamide Maleate is capable of crossing the blood-brain barrier, suggesting it may be transported and distributed within cells and tissues

Subcellular Localization

Given its ability to cross the blood-brain barrier and interact with histamine autoreceptors, it is likely that the compound localizes to areas of the cell where these receptors are present .

准备方法

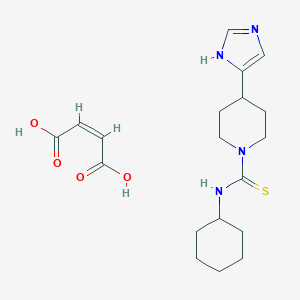

Synthetic Routes and Reaction Conditions: The synthesis of thioperamide maleate involves the reaction of N-cyclohexyl-4-(1H-imidazol-4-yl)piperidine-1-carbothioamide with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired maleate salt. The process involves the following steps:

Formation of N-cyclohexyl-4-(1H-imidazol-4-yl)piperidine-1-carbothioamide: This intermediate is synthesized through a series of reactions involving cyclohexylamine, imidazole, and piperidine derivatives.

Reaction with Maleic Acid: The intermediate is then reacted with maleic acid to form thioperamide maleate under specific temperature and pH conditions

Industrial Production Methods: Industrial production of thioperamide maleate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as crystallization and purification to obtain the final product.

化学反应分析

Types of Reactions: Thioperamide maleate undergoes various chemical reactions, including:

Oxidation: Thioperamide can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thioperamide to its corresponding amine derivatives.

Substitution: Thioperamide can participate in substitution reactions, particularly at the imidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amine derivatives.

Substitution Products: Various imidazole derivatives

相似化合物的比较

Thioperamide maleate is unique in its dual antagonistic action on both H3 and H4 receptors. Similar compounds include:

Ciproxifan: Another H3 receptor antagonist with similar effects on wakefulness and cognitive functions.

Clobenpropit: A potent H3 receptor antagonist with applications in neurological research.

Pitolisant: An H3 receptor antagonist used clinically for the treatment of narcolepsy.

Compared to these compounds, thioperamide maleate’s ability to cross the blood-brain barrier and its dual receptor antagonism make it particularly valuable for research and potential therapeutic applications .

属性

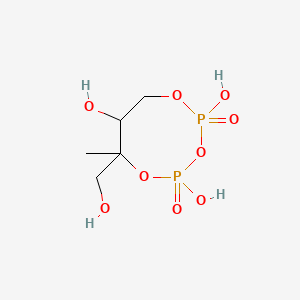

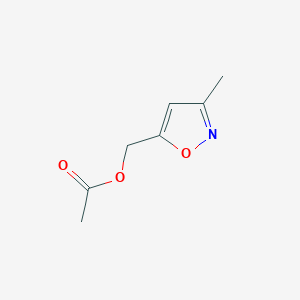

IUPAC Name |

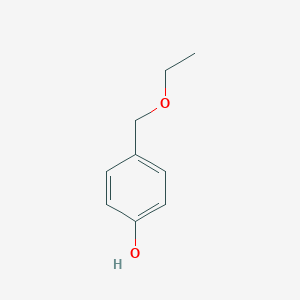

but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYMIKDBRCCYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thioperamide maleate acts primarily as an antagonist/inverse agonist at the histamine H3 receptor. [, , ] This receptor is primarily located pre-synaptically and functions to inhibit the release of histamine and other neurotransmitters like acetylcholine and dopamine. [, , ] By blocking H3 receptors, thioperamide maleate can increase the synaptic concentrations of these neurotransmitters, leading to a variety of downstream effects depending on the brain region and physiological process involved.

A: * Molecular Formula: C17H20N4S . C4H4O4 * Molecular Weight: 416.5 g/mol []* Spectroscopic Data: Specific spectroscopic data (NMR, IR, UV-Vis) is not provided in the research excerpts.

A: Research indicates that Thioperamide maleate significantly and selectively elevates LBPA levels within cells. [] While the exact mechanism behind this interaction remains unclear, it does not appear to involve any tested endosomal proteins or functions. [] This finding has implications for understanding cholesterol mobilization and export, particularly in the context of disorders like Niemann-Pick type C (NPC) where cholesterol accumulates within endosomes. []

A: Studies demonstrate that Thioperamide maleate displays antinociceptive properties in rodent models. [, ] It effectively reduces pain responses in both phases of the formalin-induced pain test, suggesting action on both peripheral and central pain pathways. [] This antinociceptive effect is attributed to its antagonism of H3 receptors, which, in turn, likely modulates the release of histamine and other neurotransmitters involved in pain perception. [] Interestingly, this effect appears to be intertwined with the cholinergic system, specifically muscarinic receptors, indicating complex interplay between these neurotransmitter systems in pain modulation. []

A: Beyond its potential in pain management, Thioperamide maleate has shown preliminary promise in tackling the cholesterol storage disorder, NPC. [] By increasing LBPA levels, thioperamide maleate demonstrably reduces endosomal cholesterol accumulation in NPC fibroblasts and the livers of NPC mice. [] This effect suggests that LBPA may play a critical role in regulating endosomal cholesterol traffic and that manipulating LBPA levels with compounds like thioperamide maleate could offer therapeutic avenues for NPC.

A: In a canine model of bacteremia, thioperamide maleate was found to improve cardiac contractility without significantly altering splanchnic hemodynamics. [] Notably, it decreased mean right atrial pressure, indicating a positive impact on cardiac function, likely by increasing cardiac inotropy. [] This effect suggests a potential role for H3 receptor modulation in managing cardiac function during sepsis, although further investigation is warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride](/img/structure/B122189.png)

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)